molecular formula C4H4N2<br>CNCH2CH2CN<br>C4H4N2 B093025 Succinonitrile CAS No. 110-61-2

Succinonitrile

Cat. No.: B093025
CAS No.: 110-61-2
M. Wt: 80.09 g/mol
InChI Key: IAHFWCOBPZCAEA-UHFFFAOYSA-N
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Description

Succinonitrile, also known as butanedinitrile, is a nitrile compound with the chemical formula C₄H₄N₂. It appears as a colorless, waxy solid that melts at 58°C. This compound is known for its use in various industrial applications and scientific research due to its unique properties .

Scientific Research Applications

Succinonitrile has a wide range of applications in scientific research:

Safety and Hazards

Succinonitrile is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Exposure at high levels could cause death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Succinonitrile, also known as butanedinitrile, is a nitrile with the formula of C2H4(CN)2 . It primarily targets the cellular respiration system . It has been used in studies to understand the cellular systems responsible for the release of cyanide .

Mode of Action

This compound interacts with its targets by causing a prolonged period of membrane depolarization . It binds to the post-synaptic cholinergic receptors found on motor endplates, thereby inducing skeletal muscle relaxation . In the context of Li-ion battery applications, this compound-based molecular crystals have been reported to exhibit high Li-ion conductivity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cellular respiration. This compound can cause inhibition of cellular respiration, which may result in convulsions and respiratory failure .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver. Studies have shown that this compound is metabolized in the liver, with cyanide being one of the metabolites released . The metabolism of this compound is a multistep process involving the mitochondrial membrane and the endoplasmic reticulum .

Result of Action

The result of this compound’s action can lead to various physiological effects. It can cause irritation to the eyes, skin, and respiratory tract. It may also cause effects on the cellular respiration, resulting in convulsions and respiratory failure . The effects may be delayed, and exposure at high levels could cause death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be combustible and can give off irritating or toxic fumes when burned . It is soluble in water and methanol, which can affect its distribution and action in the environment . It is also important to note that this compound is incompatible with acids and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinonitrile is primarily synthesized through the hydrocyanation of acrylonitrile. This process involves the addition of hydrogen cyanide to acrylonitrile under specific conditions: [ \text{CH}_2=\text{CHCN} + \text{HCN} \rightarrow \text{NCCH}_2\text{CH}_2\text{CN} ] The reaction typically requires the presence of an alkaline condensing agent such as potassium cyanide, sodium cyanide, or other suitable bases. The reaction is carried out at temperatures ranging from 30°C to 80°C .

Industrial Production Methods: In industrial settings, this compound can also be produced by the cyanation of succinic acid. This method involves heating succinic acid with ammonia in the presence of an ionic liquid catalyst such as ethylmethylimidazolium biphosphate. The reaction is conducted at temperatures between 140°C and 190°C, followed by rectification and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Succinonitrile undergoes various chemical reactions, including:

    Hydrogenation: this compound can be hydrogenated to produce putrescine (1,4-diaminobutane). [ \text{NCCH}_2\text{CH}_2\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 ]

    Oxidation: this compound can be oxidized to form succinic acid. [ \text{NCCH}_2\text{CH}_2\text{CN} + 2\text{O}_2 \rightarrow \text{HOOCCH}_2\text{CH}_2\text{COOH} ]

Common Reagents and Conditions:

    Hydrogenation: Typically requires a hydrogen gas atmosphere and a metal catalyst such as palladium or nickel.

    Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness of Succinonitrile: this compound is unique due to its balanced properties of melting point, solubility, and reactivity. Its ability to form stable SEI layers in lithium-ion batteries and its role as a plasticizer in polymer electrolytes make it particularly valuable in electrochemical applications .

Properties

IUPAC Name

butanedinitrile
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InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2
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InChI Key

IAHFWCOBPZCAEA-UHFFFAOYSA-N
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Canonical SMILES

C(CC#N)C#N
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Molecular Formula

C4H4N2, Array
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DSSTOX Substance ID

DTXSID9026059
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Molecular Weight

80.09 g/mol
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Physical Description

Succinonitrile appears as colorless to light brown crystals. Colorless waxy solid melting at 57 °C. Highly toxic., Colorless, odorless, waxy solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS WAXY CRYSTALS., Colorless, odorless, waxy solid. [Note: Forms cyanide in the body.]
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Boiling Point

509 to 513 °F at 760 mmHg (NTP, 1992), 266 °C, Boiling point: 185 °C @ 60 mm Hg; 158-160 @ 20 mm Hg, 265 °C, 509 °F
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Flash Point

270 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (closed cup), 270 °F
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, chloroform, dioxane; slightly soluble in ethanol, benzene, ether, carbon sulfide, In water, 126.9 g/L @ 20 °C, Solubility in water, g/100ml at 20 °C: 13, 13%
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Density

1.023 at 113 °F (NTP, 1992) - Denser than water; will sink, 0.9867 g/cu cm @ 60 °C, 1.02 g/cm³, 0.99
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air=1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

2 mmHg at 392 °F (NTP, 1992), 0.00778 [mmHg], 1.0382 Pa (0.00778 mm Hg) @ 298.29 K (25.14 °C) (solid), (212 °F): 2 mmHg
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Color/Form

Colorless waxy solid

CAS No.

110-61-2
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Record name Succinonitrile
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URL https://www.cdc.gov/niosh-rtecs/WN3ABF10.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

135 to 136 °F (NTP, 1992), 54.5 °C, 54 °C, 134 °F
Record name SUCCINONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21041
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SUCCINONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SUCCINONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Succinonitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0573.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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